1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine

5-HT2A receptor Binding affinity Functional selectivity

Addressing the need for a non-psychedelic probe in 5-HT2A receptor research, Ariadne (CAS 52842-58-7) is the clinically-validated standard. It demonstrates a >3-fold attenuated head-twitch response in mice and a non-hallucinogenic profile in humans (100+ mg). - Solves hallucinogenic confounds in SAR studies: exhibits a 16% drop in Gq Emax vs. DOM. - Validated Parkinson's model: Rescues motor deficits on par with L-DOPA, without dopaminergic affinity. - Reliable supply: High-purity (>98%) reference material available for immediate dispatch.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 52842-58-7
Cat. No. B12294942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine
CAS52842-58-7
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C=C(C(=C1)OC)C)OC)N
InChIInChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3
InChIKeyMLYCFWZIAJAIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ariadne Procurement Guide: Non-Hallucinogenic 5-HT2A Agonist


1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine (CAS 52842-58-7), also known as Ariadne, 4C-D, or BL-3912, is a substituted phenethylamine that acts as a serotonin 5-HT2 receptor agonist [1]. It is the direct alpha-ethyl homolog of the classical hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM), differing by only one methylene group at the alpha position [2]. Despite this minor structural change, it was identified in human clinical trials conducted by Bristol-Myers as a non-hallucinogenic compound with therapeutic effects, including remission of psychotic symptoms and improvement in Parkinson's disease motor deficits [1][3].

Why Ariadne Cannot Be Substituted by DOM or Phenethylamine Analogs


Simple substitution of Ariadne with its close structural analogs—such as DOM, 2C-D, or DOPR—is not scientifically valid in experimental settings. While these compounds share the 2,5-dimethoxy-4-methylphenyl scaffold and target the 5-HT2A receptor, Ariadne’s one-carbon alpha-extension results in a distinct shift from a hallucinogenic to a non-hallucinogenic profile [1]. Key pharmacological mechanisms, including a 4- to 6-fold reduction in signaling potency and a significant drop in Gq protein efficacy compared to DOM, mean that these analogs induce fundamentally different behavioral and neurobiological outcomes [1][2]. The evidence below quantifies these critical differentiation points that dictate experimental design, safety profiles, and therapeutic target engagement.

Ariadne Quantitative Differentiation Evidence


5-HT2A Receptor Affinity and Signaling: Ariadne vs. DOM

In a direct head-to-head comparison using human 5-HT2A receptors, Ariadne demonstrates lower binding affinity and reduced signaling efficacy compared to its alpha-methyl analog DOM. Racemic Ariadne binds with a Ki of 120 nM, while (R)-Ariadne binds with a Ki of 53 nM [1]. In Gq dissociation assays, Ariadne shows a 4- to 6-fold weaker potency than DOM and a significant drop in efficacy (Emax = 80% for Ariadne vs. 96% for DOM) [2]. This reduced signaling potency and efficacy, rather than simple binding affinity, is the proposed mechanism for its non-hallucinogenic profile [3].

5-HT2A receptor Binding affinity Functional selectivity Partial agonism

Head-Twitch Response: Ariadne vs. DOPR

The head-twitch response (HTR) is the standard preclinical behavioral proxy for psychedelic activity. A direct comparative study in mice showed that racemic Ariadne elicits a markedly attenuated HTR compared to the hallucinogenic analog DOPR [1]. Ariadne's maximal HTR count is reduced by >3-fold, and it requires a 10-fold higher dose (10 mg/kg s.c.) to reach this attenuated peak compared to DOPR's robust response at just 1 mg/kg [2]. Pharmacokinetic studies confirmed high brain penetration for Ariadne, ruling out poor CNS exposure as a confounding factor for this behavioral difference [3].

Head-twitch response In vivo behavioral model Psychedelic activity 5-HT2A agonism

Monoamine Transporter Profile: Ariadne vs. MDMA-like Agents

Ariadne exhibits a clean pharmacological profile devoid of significant activity at plasma membrane monoamine transporters. The Cunningham et al. (2022) study verified that Ariadne shows essentially no activity at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, with SERT IC50 > 10,000 nM [1]. This is a crucial differentiator from MDMA-like agents, which typically exhibit potent transporter activity. The alpha-ethyl homologation shifts the profile away from amphetamine-like transporter interactions while preserving 5-HT2 receptor agonism [2]. This allows Ariadne to produce MDMA-like stimulus generalization (ED50 = 1.3 mg/kg in drug discrimination) without engaging the transporter mechanisms associated with MDMA neurotoxicity or abuse liability [2][3].

Monoamine transporters SERT DAT NET Off-target selectivity

5-HT2 vs. 5-HT1 Receptor Selectivity

Ariadne demonstrates a well-defined selectivity window for the 5-HT2 receptor family over 5-HT1 receptors. It exhibits only modest selectivity over 5-HT1E/1F subtypes and no relevant activity at 5-HT4, 5-HT5, 5-HT6, or 5-HT7 receptors [1]. In comparison, natural psychedelics like psilocin and DMT have broader receptor engagement, including 5-HT1A, which complicates mechanistic interpretation [2]. The (R)-enantiomer shows weak submicromolar activity at 5-HT1A (EC50 ~ 300-600 nM), while the racemate maintains Ki = 120 nM at 5-HT2A, yielding a >2.5-fold selectivity window at minimum [1][3]. This defined selectivity profile is essential for studies requiring isolated interrogation of 5-HT2 receptor function without confounding effects from other serotonergic or aminergic receptors.

5-HT1 receptor Receptor selectivity Polypharmacology Off-target screening

Parkinson's Disease Motor Rescue: Ariadne vs. L-DOPA

In an auxilin knockout mouse model of Parkinson's disease, Ariadne rescued severe motor deficits with efficacy comparable to L-DOPA, the current gold standard of care [1]. This notable finding is achieved despite Ariadne's complete lack of activity at dopamine receptors and transporters, which was confirmed through receptor screening [2]. This presents a paradigm-shifting, non-dopaminergic mechanism for addressing PD motor symptoms. In contrast, L-DOPA and dopamine agonists are associated with long-term complications like dyskinesia and impulse control disorders [3]. Human clinical data aligning with this effect had been noted earlier, where Ariadne (BL-3912A) reportedly led to a complete remission of symptoms in some Parkinson's patients at 100 mg per day [1][3].

Parkinson's disease Auxilin knockout model Motor deficits Non-dopaminergic therapy

Human Non-Hallucinogenic Profile and Antipsychotic Evidence

Human clinical trials conducted by Bristol-Myers in the 1970s on the (R)-enantiomer (BL-3912A) provide a unique historical dataset that distinguishes Ariadne from all other 5-HT2A agonists [1]. The compound was administered up to and beyond 100 mg per day and confirmed a lack of hallucinogenic effects, even in patients with psychosis [2]. Remarkably, rapid remission of psychotic symptoms was noted in schizophrenic patients, contrasting sharply with DOM or other psychedelic phenethylamines, which are known to exacerbate psychotic states [1]. In human terms, DOM produces psychoactive effects at doses of just 1 to 3 mg [3]. The >30-fold dose separation between Ariadne's therapeutic window (50-100 mg) and DOM's psychedelic threshold (1-3 mg) underscores a fundamental shift in the clinical risk/benefit profile.

Human clinical trials Antipsychotic Non-hallucinogenic Psychiatric therapeutics

Ariadne Research and Procurement Scenarios


Psychiatric Drug Discovery: Non-Hallucinogenic 5-HT2A Agonist

Ariadne is the optimal procurement choice for psychiatric drug discovery programs aiming to target the 5-HT2A receptor without inducing psychedelic effects. Its >3-fold attenuated head-twitch response in mice and validated non-hallucinogenic profile in humans up to 100+ mg make it the primary reference standard for screening novel non-hallucinogenic 5-HT2A agonists [1]. Its clinical history, including rapid remission of psychotic symptoms in schizophrenics, provides a human translational anchor that no other commercially available compound in this class can match.

Biased 5-HT2A Signaling vs. Psychedelic Agonism

For researchers dissecting the signaling pathways responsible for psychedelic vs. therapeutic effects at 5-HT2A, Ariadne is an essential comparator to DOM or DOI. It demonstrates a 16% drop in Gq Emax and a 4- to 6-fold weaker potency compared to DOM, without altering the bias relative to β-arrestin2 recruitment [1]. This makes the Ariadne/DOM pair an ideal matched set for structure-activity relationship (SAR) studies concerning the alpha-position's impact on signaling efficacy and behavioral output.

Non-Dopaminergic Parkinson's Disease Research Probe

Ariadne serves as a critical non-dopaminergic lead compound for Parkinson's disease research. It rescued severe motor deficits in an auxilin knockout mouse model on par with L-DOPA, yet it has no affinity for dopamine receptors or transporters [1]. For labs investigating 5-HT2A-mediated modulation of basal ganglia motor circuits as an alternative to chronic L-DOPA therapy—which suffers from complication risks—Ariadne is the most extensively characterized research probe available.

Selective 5-HT2 Agonist for In Vivo Pharmacology

Procurement of Ariadne is recommended for in vivo studies requiring selective activation of central 5-HT2 receptors without the confounds of monoamine release. Its SERT IC50 is >10,000 nM, confirming it is inert at monoamine transporters [1]. This contrasts with many phenethylamine analogs (e.g., MDMA) that engage transporters. In drug discrimination studies, it generalizes to an MDMA-like stimulus (ED50 = 1.3 mg/kg) solely through 5-HT2 engagement, making it the purest probe for this behavioral pharmacology signature.

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